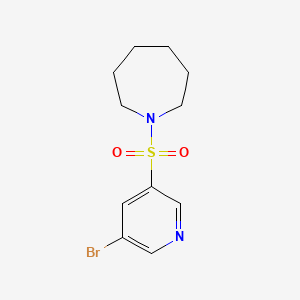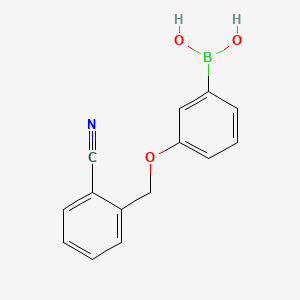
(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are known for their wide applications in organic synthesis and medicinal chemistry . This compound has a molecular formula of C14H12BNO3 .
Molecular Structure Analysis
The molecular weight of “(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid” is 253.06 . The InChI Key is GLFQWDKMRRYVDL-UHFFFAOYSA-N . More detailed structural analysis is not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
- Application : Suzuki-Miyaura Coupling
- Method of Application : This compound can be used as a reagent in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves the use of a palladium catalyst and a base to facilitate the coupling of the boronic acid with an aryl or vinyl halide .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of Piperidine-Based MCH R1 Antagonists
- Method of Application : “(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid” can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists . The exact method of application would depend on the specific synthesis route used.
- Results : The result of this application would be the production of piperidine-based MCH R1 antagonists, which could have potential therapeutic applications .
-
Scientific Field: Analytical Chemistry
- Application : Sensing Applications
- Method of Application : Boronic acids, including “(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid”, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : The results of these applications can vary greatly depending on the specific sensing application and the experimental conditions used .
-
Scientific Field: Materials Science
- Application : Building Materials for Microparticles
- Method of Application : Boronic acids can be used as building materials for microparticles for analytical methods . The exact method of application would depend on the specific synthesis route used.
- Results : The result of this application would be the production of microparticles that can be used in various analytical methods .
-
Scientific Field: Biochemical Tools
- Application : Interference in Signalling Pathways, Enzyme Inhibition and Cell Delivery Systems
- Method of Application : Boronic acids can interfere in signalling pathways, inhibit enzymes, and be used in cell delivery systems . The exact method of application would depend on the specific biochemical tool being used.
- Results : The results of these applications can vary greatly depending on the specific biochemical tool and the experimental conditions used .
-
Scientific Field: Controlled Release of Insulin
- Application : Controlled Release of Insulin
- Method of Application : Boronic acids can be used in polymers for the controlled release of insulin . The exact method of application would depend on the specific synthesis route used.
- Results : The result of this application would be the production of polymers that can be used for the controlled release of insulin .
Zukünftige Richtungen
Boronic acids have been gaining interest in medicinal chemistry due to their wide applications and the potential to modify selectivity, physicochemical, and pharmacokinetic characteristics . Extending studies with boronic acids, including “(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid”, could lead to the development of new promising drugs .
Eigenschaften
IUPAC Name |
[3-[(2-cyanophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-4-1-2-5-12(11)10-19-14-7-3-6-13(8-14)15(17)18/h1-8,17-18H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKOXHWUUJRLHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655853 |
Source


|
| Record name | {3-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1256355-79-9 |
Source


|
| Record name | Boronic acid, B-[3-[(2-cyanophenyl)methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

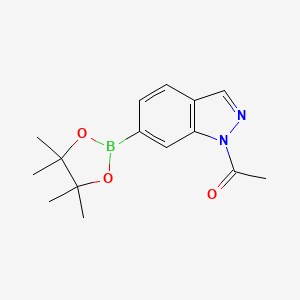


![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)
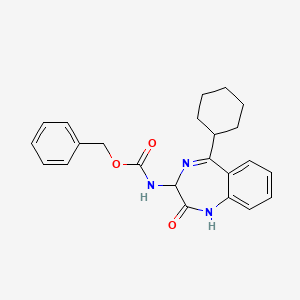

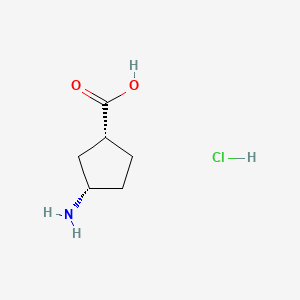

![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)
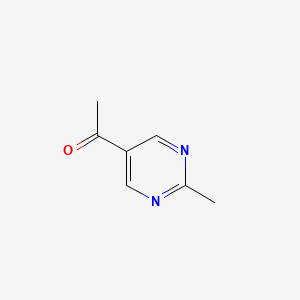


![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)
